molecular formula C17H19NO4S B6916657 N-(2-cyclopropyl-2-oxoethyl)-4-ethoxynaphthalene-1-sulfonamide

N-(2-cyclopropyl-2-oxoethyl)-4-ethoxynaphthalene-1-sulfonamide

Cat. No.: B6916657
M. Wt: 333.4 g/mol
InChI Key: OQZDKUZXUINZAS-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-oxoethyl)-4-ethoxynaphthalene-1-sulfonamide: is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group, an oxoethyl moiety, and a naphthalene sulfonamide core

Properties

IUPAC Name

N-(2-cyclopropyl-2-oxoethyl)-4-ethoxynaphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-2-22-16-9-10-17(14-6-4-3-5-13(14)16)23(20,21)18-11-15(19)12-7-8-12/h3-6,9-10,12,18H,2,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZDKUZXUINZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclopropyl-2-oxoethyl)-4-ethoxynaphthalene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-ethoxynaphthalene-1-sulfonyl chloride with 2-cyclopropyl-2-oxoethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-cyclopropyl-2-oxoethyl)-4-ethoxynaphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the ethoxy group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products:

    Oxidation: Sulfonic acids, ketones.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, N-(2-cyclopropyl-2-oxoethyl)-4-ethoxynaphthalene-1-sulfonamide serves as a versatile intermediate for the preparation of more complex molecules

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of enzyme inhibitors or receptor modulators. Its sulfonamide group is known to interact with biological targets, making it a candidate for drug discovery efforts aimed at treating diseases such as cancer, inflammation, and bacterial infections.

Industry: In the material science industry, this compound can be used in the development of advanced polymers and coatings. Its structural features contribute to the mechanical and thermal properties of these materials, enhancing their performance in various applications.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-oxoethyl)-4-ethoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the cyclopropyl and oxoethyl groups may contribute to the binding affinity and specificity of the compound, modulating its biological effects.

Comparison with Similar Compounds

  • N-(2-cyclopropyl-2-oxoethyl)-4-methoxynaphthalene-1-sulfonamide
  • N-(2-cyclopropyl-2-oxoethyl)-4-ethoxynaphthalene-1-sulfonate
  • N-(2-cyclopropyl-2-oxoethyl)-4-ethoxynaphthalene-1-sulfonyl chloride

Uniqueness: N-(2-cyclopropyl-2-oxoethyl)-4-ethoxynaphthalene-1-sulfonamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, binding affinities, and stability profiles, making it a distinct entity in the realm of chemical and biological research.

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